molecular formula C15H23N3O3 B163796 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide CAS No. 193551-00-7

4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

Cat. No. B163796
M. Wt: 293.36 g/mol
InChI Key: RGWSSTALGUXZMU-UHFFFAOYSA-N
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Description

The compound “4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

1. Synthesis and Biological Evaluation in Neurological Research

A study conducted by Martin et al. (1981) involved the preparation of 4-(Dimethylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, including compounds related to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide. These compounds showed significant antitetrabenazine activity, a property common in antidepressants. This research is indicative of the potential use of these compounds in developing central nervous system agents (Martin et al., 1981).

2. Role in Histone Deacetylase Inhibition and Cancer Research

Remiszewski et al. (2002) explored analogues of suberoylanilide hydroxamic acid (SAHA) and trichostatin A, including 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide, for their inhibitory action on human histone deacetylase (HDAC). This enzyme inhibition has implications in cancer treatment, as HDAC inhibitors can induce terminal differentiation of human tumor cell lines and have antitumor effects in vivo (Remiszewski et al., 2002).

3. Application in Environmental Chemistry

The study by Silk and Unger (1973) investigated the photodecomposition of a related compound, 4-dimethylamino-3,5-xylyl-N-methyl carbamate, which has similarities to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide. This research highlights the environmental aspect of such compounds, particularly in understanding their behavior and breakdown products under the influence of sunlight (Silk & Unger, 1973).

4. Use in Flotation Chemistry for Mineral Processing

Lanqing et al. (2016) researched the use of amide-hydroxamic acid surfactants, including compounds structurally related to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide, for the flotation separation of minerals. This study demonstrates the potential application of such compounds in mineral processing and mining industry (Lanqing et al., 2016).

5. Corrosion Inhibition for Industrial Applications

Hu et al. (2016) synthesized benzothiazole derivatives, including compounds related to 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide, to study their corrosion inhibiting effect against steel in acidic solutions. This indicates potential applications in industrial settings where corrosion resistance is crucial (Hu et al., 2016).

properties

IUPAC Name

4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-18(2)13-9-7-12(8-10-13)15(20)16-11-5-3-4-6-14(19)17-21/h7-10,21H,3-6,11H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSSTALGUXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274411
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

CAS RN

193551-00-7
Record name 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide
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4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide

Citations

For This Compound
29
Citations
JD Moreira, A Iakhiaev, R Vankayalapati, BG Jung… - Iscience, 2022 - cell.com
Histone deacetylases (HDACs) are critical immune regulators. However, their roles in interleukin-1β (IL-1β) production remain unclear. By screening 11 zinc-dependent HDACs with …
Number of citations: 3 www.cell.com
J Dornelas-Moreira, TK Lu, RK Vankayalapati… - Available at SSRN … - papers.ssrn.com
Contents Title page page 1 Summary page 2 Main text page 2-11 Reference page 11-14 Figure legends page 14-15 Page 1 Contents Title page page 1 Summary page 2 Main text …
Number of citations: 0 papers.ssrn.com
D Bazou, MR Ng, JW Song, SM Chin, N Maimon… - Scientific Reports, 2016 - nature.com
Angiogenesis requires the coordinated growth and migration of endothelial cells (ECs), with each EC residing in the vessel wall integrating local signals to determine whether to remain …
Number of citations: 32 www.nature.com
G Shinke, D Yamada, H Eguchi, Y Iwagami… - Cancer …, 2018 - Wiley Online Library
Current therapies for pancreatic ductal cancer ( PDAC ) do not sufficiently control distant metastasis. Thus, new therapeutic targets are urgently needed. Numerous studies have …
Number of citations: 24 onlinelibrary.wiley.com
T Trithavisup, S Krobthong, Y Yingchutrakul, P Sanpinit… - Poultry Science, 2023 - Elsevier
This study investigated the impacts of Wooden Breast (WB) abnormality on in vitro protein digestibility and cytotoxicity of cooked chicken breast meat. Chicken breasts without (non-WB, …
Number of citations: 0 www.sciencedirect.com
S Dhar, A Kumar, K Li, G Tzivion… - Biochimica et Biophysica …, 2015 - Elsevier
Metastasis associated protein 1 (MTA1) is a component of the nucleosome remodeling and deacetylating (NuRD) complex which mediates gene silencing and is overexpressed in …
Number of citations: 122 www.sciencedirect.com
YJ Park, HJ Lee, KE Gil, JY Kim, JH Lee, H Lee… - Plant …, 2019 - academic.oup.com
Plants exhibit diverse polar behaviors in response to directional and nondirectional environmental signals, termed tropic and nastic movements, respectively. The ways in which plants …
Number of citations: 64 academic.oup.com
RC Ferreira, EY Popova, J James, MRS Briones… - Journal of Biological …, 2017 - ASBMB
Histone acetylation has a regulatory role in gene expression and is necessary for proper tissue development. To investigate the specific roles of histone deacetylases (HDACs) in rod …
Number of citations: 30 www.jbc.org
B Esiesimua - 2023 - scholarworks.uttyler.edu
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health emergency. Macrophages are critical in protection against TB by phagocytosis of Mtb. Although …
Number of citations: 0 scholarworks.uttyler.edu
S Bauer, L Ratz, D Heckmann-Nötzel, A Kaczorowski… - Cancers, 2021 - mdpi.com
Simple Summary The reason for the frequent presence of the TMPRSS2:ERG (T2E) gene fusion in prostate cancer (PCa) is not fully understood. We were interested in investigating …
Number of citations: 7 www.mdpi.com

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